molecular formula C15H15NO3 B8771685 N-(2-Hydroxyphenyl)-3-methoxy-4-methylbenzamide CAS No. 669091-09-2

N-(2-Hydroxyphenyl)-3-methoxy-4-methylbenzamide

Cat. No.: B8771685
CAS No.: 669091-09-2
M. Wt: 257.28 g/mol
InChI Key: BJUMMRWLPYYVGV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-3-methoxy-4-methylbenzamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

669091-09-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-methoxy-4-methylbenzamide

InChI

InChI=1S/C15H15NO3/c1-10-7-8-11(9-14(10)19-2)15(18)16-12-5-3-4-6-13(12)17/h3-9,17H,1-2H3,(H,16,18)

InChI Key

BJUMMRWLPYYVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxy-4-methyl benzoic acid (1.2 g, 7.2 mmol) and thionyl chloride (10 mL) was heated to reflux conditions under argon until no starting material was observed by TLC. After cooling mixture to rt and concentration in vacuo, the resulting brown oil was dissolved in THF (15 mL) and slowly added to a cooled mixture of 2-aminophenol (780 mg, 7.1 mmol), diisopropylethyl amine (1.5 mL, 8.6 mmol) and THF (20 mL) at 0° C. Reaction mixture was allowed to warm to rt. After one hour, no starting material acid was observed by TLC. After concentrating reaction mixture in vacuo, the resulting brown oil was purified by flash chromatography on silica gel, using 1:4 EtOAc:hexanes. This afforded the desired intermediate, N-(2-hydroxyphenyl)-3-methoxy-4-methylbenzamide, as a yellow solid. A mixture of N-(2-hydroxyphenyl)-3-methoxy-4-methylbenzamide (1.5 g, 5.88 mmol), toluene (30 mL), p-toluenesulfonic acid monohydrate (7.6 g, 40 mmol) and molecular sieves was refluxed overnight. After cooling reaction to rt, filtered washing with warn chloroform and concentrated filtrate in vacuo. The resulting brown oil was purified by flash chromatography on silica gel using 1:4 EtOAc:hexanes to give the desired intermediate, 2-(3-methoxy-4-methylphenyl)-1,3-benzoxazole, as a colorless solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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